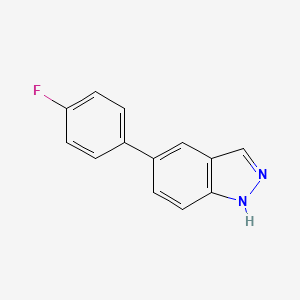

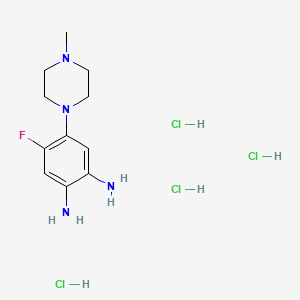

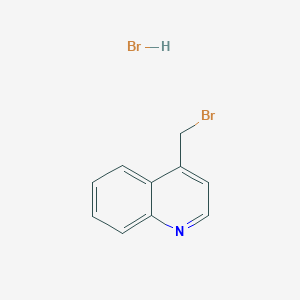

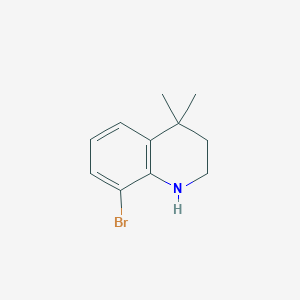

![molecular formula C9H6N2O3 B1441145 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid CAS No. 1190316-06-3](/img/structure/B1441145.png)

3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Vue d'ensemble

Description

3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a chemical compound with the CAS Number: 1190316-06-3 . It has a molecular weight of 190.16 and its IUPAC name is the same as the common name .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6N2O3/c12-4-6-3-10-7-1-5(9(13)14)2-11-8(6)7/h1-4,10H,(H,13,14) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Molecular Structure Analysis

3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid and its derivatives exhibit specific interactions due to their unique molecular structures. Studies have investigated the structural development of related compounds like 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives, revealing that steric bulkiness, the position of the hydrophobic tail, and the distance between the hydrophobic tail and the acidic head are critical for their biological activity. These findings suggest the potential of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid in developing selective agonists with tailored activities (H. Miyachi et al., 2019).

Potential Therapeutic Applications

Though the focus is not on drug use and dosage, understanding the therapeutic potentials of chemical compounds is essential. Derivatives similar to 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid have shown significant biological activities. For instance, compounds like 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids exhibited remarkable analgesic and anti-inflammatory activities in animal models, suggesting the potential of structurally related compounds in therapeutic applications (J. Muchowski et al., 1985).

Diagnostic Imaging and Radiolabeling

The compound's derivatives are useful in diagnostic imaging and radiolabeling, which are critical for non-invasive diagnostics. A study on 2-(3-{1-Carboxy-5-[(6-[18F]Fluoro-Pyridine-3-Carbonyl)-Amino]-Pentyl}-Ureido)-Pentanedioic Acid, a structurally related compound, demonstrated its effectiveness as a PSMA-based PET imaging agent for prostate cancer, highlighting the compound's potential in diagnostic imaging applications (Ying Chen et al., 2011).

Modulation of Motor Functions

Research on compounds similar to 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid has shown promise in the modulation of motor functions. For example, Pyridine-3-carboxylic acid demonstrated effectiveness in improving motor functions in a Haloperidol-induced Parkinson’s disease mouse model, indicating potential applications in neurodegenerative disease management (A. Saeed et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-4-6-3-10-7-1-5(9(13)14)2-11-8(6)7/h1-4,10H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUDEJITPSMUBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC=C2C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

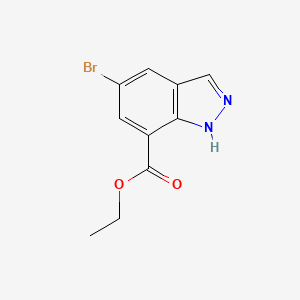

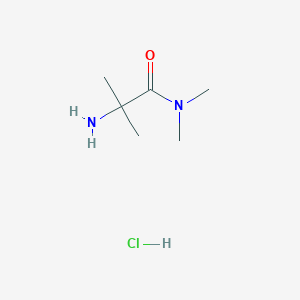

![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441079.png)